molecular formula C17H25BrN2O5 B4146277 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4146277
M. Wt: 417.3 g/mol
InChI Key: DWLHHZHAFDOLLF-UHFFFAOYSA-N
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Description

1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a bromo-methylphenoxyethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethylamine to form 2-(2-bromo-4-methylphenoxy)ethylamine.

    Piperazine Formation: The resulting amine is then reacted with 4-ethylpiperazine under appropriate conditions to form the target compound.

    Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy and piperazine rings can undergo oxidation and reduction reactions, respectively.

    Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to break the oxalate salt.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the phenoxy and piperazine rings.

    Reduction: Reduced forms of the piperazine ring.

    Hydrolysis: Free base form of the compound.

Scientific Research Applications

1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate
  • 1-[2-(2-bromo-4-methoxyphenoxy)ethyl]-4-ethylpiperazine oxalate
  • 1-[2-(2-bromo-4-ethylphenoxy)ethyl]-4-ethylpiperazine oxalate

Uniqueness

1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O.C2H2O4/c1-3-17-6-8-18(9-7-17)10-11-19-15-5-4-13(2)12-14(15)16;3-1(4)2(5)6/h4-5,12H,3,6-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLHHZHAFDOLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid

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